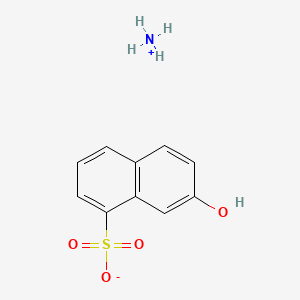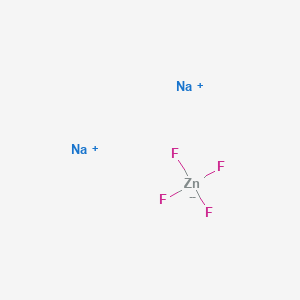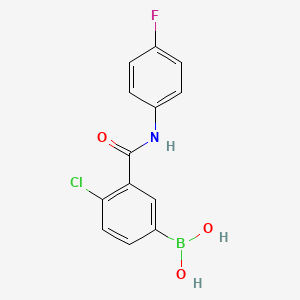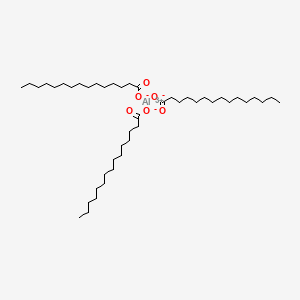
Aluminium pentadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminium pentadecanoate is a chemical compound formed by the reaction of aluminium with pentadecanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: Aluminium pentadecanoate can be synthesized through the reaction of aluminium chloride with pentadecanoic acid. The reaction typically occurs in the presence of a solvent such as ethylene dichloride, and the mixture is heated to facilitate the reaction. The general reaction is as follows: [ \text{AlCl}3 + 3 \text{C}{15}\text{H}{31}\text{COOH} \rightarrow \text{Al}(\text{C}{15}\text{H}_{31}\text{COO})_3 + 3 \text{HCl} ]
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and advanced purification techniques are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: Aluminium pentadecanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form aluminium oxide and pentadecanoic acid.
Reduction: It can be reduced to form aluminium metal and pentadecanoic acid.
Substitution: It can undergo substitution reactions where the pentadecanoate groups are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminium hydride can be used.
Substitution: Various ligands such as halides or other carboxylates can be used in substitution reactions.
Major Products Formed:
Oxidation: Aluminium oxide and pentadecanoic acid.
Reduction: Aluminium metal and pentadecanoic acid.
Substitution: Aluminium compounds with different ligands and pentadecanoic acid.
Scientific Research Applications
Aluminium pentadecanoate has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals and therapeutic agents.
Industry: It is used in the production of high-performance materials and coatings due to its unique properties.
Mechanism of Action
The mechanism of action of aluminium pentadecanoate involves its ability to form stable complexes with various molecules. It can interact with molecular targets such as enzymes and receptors, modulating their activity. The pathways involved include:
Binding to Enzymes: this compound can inhibit or activate enzymes by binding to their active sites.
Receptor Interaction: It can interact with cell surface receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
Aluminium stearate: Similar in structure but with stearic acid instead of pentadecanoic acid.
Aluminium palmitate: Similar but with palmitic acid.
Aluminium oleate: Similar but with oleic acid.
Uniqueness: Aluminium pentadecanoate is unique due to its specific chain length of the pentadecanoic acid, which imparts distinct physical and chemical properties. This makes it suitable for specific applications where other aluminium carboxylates may not be as effective.
Properties
CAS No. |
63718-62-7 |
|---|---|
Molecular Formula |
C45H87AlO6 |
Molecular Weight |
751.1 g/mol |
IUPAC Name |
aluminum;pentadecanoate |
InChI |
InChI=1S/3C15H30O2.Al/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17;/h3*2-14H2,1H3,(H,16,17);/q;;;+3/p-3 |
InChI Key |
SMYVRNHZWXIWRM-UHFFFAOYSA-K |
Canonical SMILES |
CCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCC(=O)[O-].[Al+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


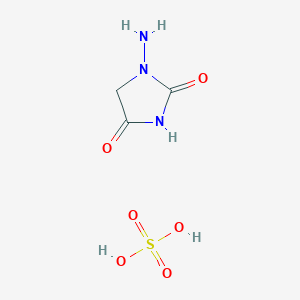


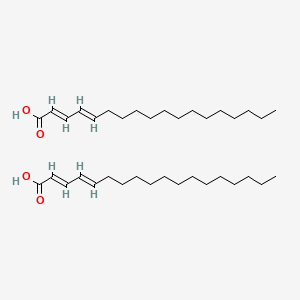
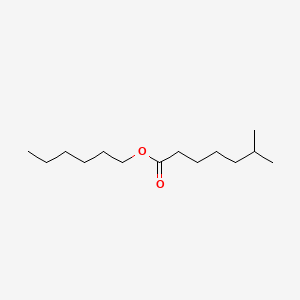
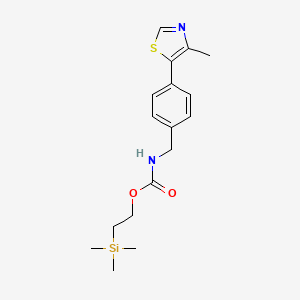
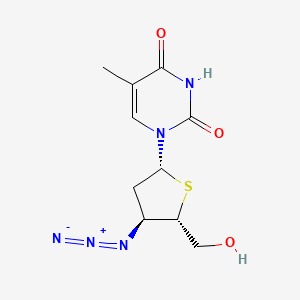
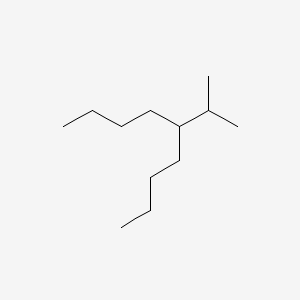
![(4R,4aR,7S,7aR,12bS)-3-methyl-9-[2-(propan-2-ylamino)ethoxy]-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol](/img/structure/B12649208.png)


